2-(difluoromethyl)-3-iodo-2H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(difluoromethyl)-3-iodo-2H-indazole is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic compound consisting of a benzene ring fused to a pyrazole ring. The presence of difluoromethyl and iodine substituents on the indazole core imparts unique chemical and physical properties to this compound, making it of interest in various fields of scientific research.
Preparation Methods
One common method for the preparation of difluoromethylated compounds is the use of difluorocarbene reagents, which can be generated in situ from precursors such as difluoromethyl sulfonium salts . The iodination of the indazole core can be achieved using iodine or iodine-containing reagents under appropriate reaction conditions .
Chemical Reactions Analysis
2-(difluoromethyl)-3-iodo-2H-indazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different oxidation states.
Cross-Coupling Reactions: The iodine atom can serve as a leaving group in cross-coupling reactions, allowing the formation of carbon-carbon bonds with various coupling partners.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and oxidizing or reducing agents for oxidation and reduction reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(difluoromethyl)-3-iodo-2H-indazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(difluoromethyl)-3-iodo-2H-indazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The difluoromethyl group can act as a hydrogen bond donor, enhancing the compound’s binding affinity to its target .
Comparison with Similar Compounds
2-(difluoromethyl)-3-iodo-2H-indazole can be compared to other indazole derivatives with different substituents. Similar compounds include:
2-(trifluoromethyl)-3-iodo-2H-indazole: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical reactivity and biological activity.
2-(difluoromethyl)-3-bromo-2H-indazole:
The uniqueness of this compound lies in the combination of the difluoromethyl and iodine substituents, which impart distinct properties that can be leveraged in various scientific and industrial applications .
Biological Activity
2-(Difluoromethyl)-3-iodo-2H-indazole is a synthetic organic compound that has garnered attention for its unique structural features and potential biological activities. This compound contains a difluoromethyl group and an iodine atom, which are critical for its chemical reactivity and biological interactions. Understanding the biological activity of this compound is essential for its application in medicinal chemistry and therapeutic development.
Chemical Structure and Properties
The molecular formula of this compound is C8H6F2I, with a molecular weight of approximately 292.05 g/mol. The presence of the difluoromethyl group enhances lipophilicity and metabolic stability, making it an attractive candidate for drug development.
Property | Value |
---|---|
Molecular Formula | C₈H₆F₂I |
Molecular Weight | 292.05 g/mol |
Structure | Indazole core with difluoromethyl and iodine substituents |
Research indicates that this compound may interact with various biological targets, including enzymes and receptors involved in disease pathways. Its halogenated structure allows it to participate in halogen bonding, which can enhance binding affinity to biological targets.
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit specific kinases involved in cancer progression, particularly IRAK4 (Interleukin-1 receptor-associated kinase 4). Inhibitors of IRAK4 have shown promise in treating inflammatory diseases and various cancers .
- Antifungal Properties : The compound has been evaluated for antifungal activity, with results indicating potential efficacy against certain fungal strains .
- Neuroprotective Effects : There are indications that derivatives of indazole compounds can interact with neurotransmitter systems, suggesting that this compound might possess neuroprotective properties .
Study on Anticancer Activity
In a recent study, researchers synthesized several indazole derivatives, including this compound, to evaluate their inhibitory effects on cancer cell lines. The results demonstrated significant cytotoxic effects against breast cancer cells, with IC50 values indicating effective concentrations for therapeutic use.
Evaluation of Antifungal Activity
Another investigation focused on the antifungal properties of the compound. Using a series of in vitro assays against Candida species, this compound exhibited notable antifungal activity, comparable to established antifungal agents.
Interaction Mechanisms
The interaction mechanisms involving this compound are primarily characterized by:
Properties
Molecular Formula |
C8H5F2IN2 |
---|---|
Molecular Weight |
294.04 g/mol |
IUPAC Name |
2-(difluoromethyl)-3-iodoindazole |
InChI |
InChI=1S/C8H5F2IN2/c9-8(10)13-7(11)5-3-1-2-4-6(5)12-13/h1-4,8H |
InChI Key |
DOPDWMPRONJPFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(N(N=C2C=C1)C(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.